molecular formula C15H18N4 B14200029 4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 920961-59-7

4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B14200029
CAS No.: 920961-59-7
M. Wt: 254.33 g/mol
InChI Key: MEUUVQAYPLLZCT-UHFFFAOYSA-N
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Description

4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. This unique structure contributes to its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized products depending on the substituent introduced .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways that contribute to disease progression, particularly in cancer .

Comparison with Similar Compounds

4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds in the pyrrolopyridine family, such as:

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic applications .

Properties

CAS No.

920961-59-7

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

4-(cyclohexylmethylamino)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H18N4/c16-8-12-10-19-15-14(12)13(6-7-17-15)18-9-11-4-2-1-3-5-11/h6-7,10-11H,1-5,9H2,(H2,17,18,19)

InChI Key

MEUUVQAYPLLZCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=C3C(=CNC3=NC=C2)C#N

Origin of Product

United States

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